4-(4-fluorophenyl)aniline Hydrochloride
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Overview
Description
4-Amino-4’-fluorobiphenyl hydrochloride is a chemical compound with the molecular formula C12H11ClFN. It is a derivative of biphenyl, where one of the phenyl rings is substituted with an amino group (-NH2) and a fluorine atom (-F) at the para positions. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Amino-4’-fluorobiphenyl hydrochloride can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. The reaction typically requires a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction conditions are generally mild, making it a preferred method for synthesizing biphenyl derivatives .
Industrial Production Methods
In an industrial setting, the production of 4-Amino-4’-fluorobiphenyl hydrochloride may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Amino-4’-fluorobiphenyl hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can produce various amines .
Scientific Research Applications
4-Amino-4’-fluorobiphenyl hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 4-Amino-4’-fluorobiphenyl hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can participate in various non-covalent interactions. These interactions can affect the compound’s binding affinity and specificity for its targets, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Amino-4’-chlorobiphenyl hydrochloride: Similar structure but with a chlorine atom instead of fluorine.
4-Amino-4’-bromobiphenyl hydrochloride: Similar structure but with a bromine atom instead of fluorine.
4-Amino-4’-iodobiphenyl hydrochloride: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
4-Amino-4’-fluorobiphenyl hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of organic compounds, making them valuable in drug design and other applications .
Properties
Molecular Formula |
C12H11ClFN |
---|---|
Molecular Weight |
223.67 g/mol |
IUPAC Name |
4-(4-fluorophenyl)aniline;hydrochloride |
InChI |
InChI=1S/C12H10FN.ClH/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10;/h1-8H,14H2;1H |
InChI Key |
BOZYZEIWFJRWBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)F)N.Cl |
Origin of Product |
United States |
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